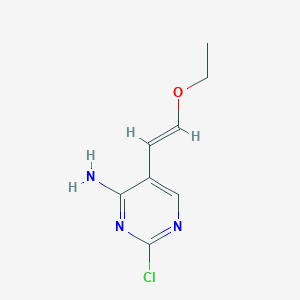![molecular formula C24H22N4O2 B12915994 2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) CAS No. 920491-91-4](/img/structure/B12915994.png)
2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) is an organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with dimethylformamide dimethyl acetal, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzo[d]oxazoles.
Aplicaciones Científicas De Investigación
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine): Known for its unique optical properties.
2,2’-(1,2-phenylene)bis(N,N-dipropylbenzo[d]oxazol-6-amine): Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
2,2’-(1,2-phenylene)bis(N,N-diethylbenzo[d]oxazol-6-amine): Another analog with distinct properties due to the ethyl groups.
Uniqueness
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) stands out due to its specific molecular configuration, which imparts unique optical and chemical properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
920491-91-4 |
|---|---|
Fórmula molecular |
C24H22N4O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[2-[6-(dimethylamino)-1,3-benzoxazol-2-yl]phenyl]-N,N-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)15-9-11-19-21(13-15)29-23(25-19)17-7-5-6-8-18(17)24-26-20-12-10-16(28(3)4)14-22(20)30-24/h5-14H,1-4H3 |
Clave InChI |
UDZLOQMXRXMZBG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3C4=NC5=C(O4)C=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)





![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
